5-(2-Fluorophenyl)pyridine-3,4-diamine
Description
Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry
The pyridine ring, an aromatic heterocycle isoelectronic with benzene (B151609), is one of the most pervasive structural units in chemistry. nih.govnih.gov Its presence is notable in a multitude of natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a vast number of alkaloids. gcwgandhinagar.comstackexchange.com The significance of the pyridine scaffold is underscored by its incorporation into more than 7000 existing drug molecules of medicinal importance. nih.govgcwgandhinagar.com
The nitrogen atom in the pyridine ring distinguishes it from benzene, imparting a set of unique electronic properties. Nitrogen is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring's carbon atoms. stackexchange.com This makes the pyridine ring generally less reactive towards electrophilic aromatic substitution than benzene. gcwgandhinagar.comstackexchange.com Conversely, it enhances susceptibility to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.com This distinct reactivity profile makes pyridine a versatile precursor for synthesizing a wide array of functionalized molecules for the pharmaceutical and agrochemical industries. nih.gov The nitrogen atom also acts as a hydrogen bond acceptor and a basic center, which are crucial features for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov
Role of Diamine Functionalities in Organic Synthesis and Ligand Design
Diamine functionalities, particularly vicinal diamines (1,2-diamines), are recognized as privileged structural elements in chemistry. acs.orgnih.gov These motifs are present in numerous biologically active molecules and natural products, where the spatial arrangement of the two amino groups is often critical for their function. researchgate.netbldpharm.com In organic synthesis, diamines are indispensable building blocks and intermediates. nih.gov They serve as potent nucleophiles, capable of reacting with electrophiles to form a variety of essential linkages, and are fundamental monomers in the production of polymers like polyamides and polyureas. nih.govnih.gov
Beyond their role as synthetic intermediates, diamines are paramount in the field of coordination chemistry and catalysis. nih.gov The two nitrogen atoms can chelate to a metal center, forming stable complexes. This chelating effect makes diamine-based molecules exceptional ligands for a wide range of metal catalysts. nih.gov The development of chiral diamine ligands has been instrumental in the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The utility of diamine ligands is highlighted in copper-catalyzed cross-coupling reactions, where they have enabled milder reaction conditions and expanded the scope of these important transformations. nih.gov
Structural Features and Electronic Nature of 5-(2-Fluorophenyl)pyridine-3,4-diamine
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, a detailed analysis of its structure allows for an informed understanding of its inherent characteristics. The molecule's properties are a composite of the electronic contributions from its three key components: the pyridine ring, the vicinal diamine substituents, and the 2-fluorophenyl group.
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FN₃ |
| Molecular Weight | 203.22 g/mol |
| XLogP3 (Predicted) | 1.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
This data is predicted and not from direct experimental measurement.
The pyridine core, as established, is inherently electron-deficient. stackexchange.com However, the presence of the 3,4-diamine substituents dramatically alters this electronic landscape. The amino groups are strong electron-donating groups (EDGs) through resonance, pushing electron density into the pyridine ring. This donation counteracts the inductive withdrawal by the ring nitrogen, making the heterocyclic system significantly more electron-rich than unsubstituted pyridine. nih.govnih.gov
The 5-substituent is a 2-fluorophenyl group. The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through induction (-I effect). nih.gov This effect deactivates the attached phenyl ring. The fluorine atom's position at the ortho position of the phenyl ring introduces steric hindrance, which likely forces a non-planar conformation between the pyridine and phenyl rings. X-ray crystallography studies of similar 2-fluoro-5-phenylpyridine (B1439632) structures show a significant dihedral angle between the two aromatic rings, which would limit π-conjugation between them. nih.gov The fluorine atom can also lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the system. ossila.com
Overview of Research Trajectories for Novel Substituted Pyridine Diamines
Research into substituted pyridine diamines is an active and promising field, largely driven by the search for new therapeutic agents. The modular nature of the pyridine diamine scaffold allows chemists to systematically modify its structure to tune its biological activity.
One major research trajectory is the development of enzyme inhibitors. For instance, novel series of pyrimidine (B1678525) and pyridine diamines have been designed and synthesized as inhibitors of cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. google.com In these studies, different aromatic moieties are connected by a flexible diaminoalkyl linker to interact with both the catalytic and peripheral active sites of the enzymes.
Another significant area of investigation is in the development of new antimicrobial agents. The rise of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. Researchers have developed synthetic mimetics of aminoglycosides based on a cis-3,5-diaminopiperidine scaffold, which is synthesized from 3,5-diaminopyridine. nih.gov These compounds are designed to bind to bacterial ribosomal RNA and inhibit protein translation. Similarly, certain 2,6-diamino-4-arylpyridine derivatives have been synthesized and found to possess activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer. google.com
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-3,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-4-2-1-3-7(9)8-5-15-6-10(13)11(8)14/h1-6H,13H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHLFELNAFXQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Fluorophenyl Pyridine 3,4 Diamine and Its Key Precursors
Retrosynthetic Analysis and Strategic Disconnections
A logical retrosynthetic analysis of 5-(2-Fluorophenyl)pyridine-3,4-diamine suggests several key disconnections. The primary disconnection is the carbon-carbon bond between the pyridine (B92270) core and the 2-fluorophenyl group. This bond can be retrosynthetically cleaved via a cross-coupling reaction, a well-established method for forming aryl-aryl bonds. This leads to a 5-halopyridine-3,4-diamine derivative and a (2-fluorophenyl)boronic acid or a similar organometallic reagent.
Another critical disconnection involves the two amino groups on the pyridine ring. These can be traced back to a dinitro, nitro-amino, or other precursor functionalities that can be readily converted to the diamine. For instance, a 3-nitro-4-aminopyridine derivative is a common precursor that can be reduced to the corresponding 3,4-diamine. This approach simplifies the starting materials to more accessible substituted pyridines.
Further disconnection of the pyridine ring itself can be envisioned through various classical pyridine syntheses, such as the Hantzsch pyridine synthesis or variations thereof, which involve the condensation of β-dicarbonyl compounds, an aldehyde, and ammonia. nih.gov However, for a highly substituted pyridine like the target molecule, a strategy involving the functionalization of a pre-formed pyridine ring is often more practical.
Conventional Multi-Step Synthesis Approaches
Conventional syntheses of this compound typically involve a sequential introduction of the required functional groups onto a pyridine scaffold.
Strategic Introduction of the Fluorophenyl Moiety
The introduction of the 2-fluorophenyl group at the 5-position of the pyridine ring is a crucial step. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of a 5-halopyridine intermediate, such as 5-bromo-3-nitropyridin-4-amine, with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and minimizing side reactions.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on Pyridine Rings
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 100 | 85 |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90 | 92 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 88 |
Note: This table represents typical conditions for Suzuki-Miyaura reactions on pyridine substrates and not the specific synthesis of the title compound.
Installation and Derivatization of the Diamine Functionality
The 3,4-diamine functionality is typically introduced by the reduction of a 3-nitro-4-aminopyridine precursor. chemicalbook.com This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and clean method. chemicalbook.com Palladium on carbon (Pd/C) with hydrogen gas is frequently employed for this transformation. chemicalbook.com Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective.
In some synthetic routes, it may be necessary to protect one or both of the amino groups to control regioselectivity in subsequent reactions. Acylation is a common protection strategy. For instance, selective acylation of the 4-amino group of 3,4-diaminopyridine (B372788) can be achieved under specific conditions. acs.org
Regioselective Functionalization of the Pyridine Ring
The synthesis of the necessary precursors often requires the regioselective functionalization of the pyridine ring. Pyridine itself is generally resistant to electrophilic substitution, which tends to occur at the 3-position. gcwgandhinagar.com However, the presence of activating or directing groups can significantly influence the position of substitution.
For instance, starting with 2-aminopyridine, electrophilic bromination can be directed to the 5-position. arkat-usa.org Subsequent nitration can then introduce a nitro group at the 3-position, followed by reduction to the amine, yielding a 2,3,5-trisubstituted pyridine. arkat-usa.org The reactivity and regioselectivity of pyridine functionalization can also be enhanced by conversion to the corresponding pyridine-N-oxide. gcwgandhinagar.com
Modern Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry offers a range of powerful catalytic methods that can streamline the synthesis of complex molecules like this compound.
Cross-Coupling Reactions for C-C and C-N Bond Formation
As mentioned, palladium-catalyzed cross-coupling reactions are central to the efficient synthesis of the target molecule. The Suzuki-Miyaura reaction is a prime example for establishing the C-C bond between the pyridine and the fluorophenyl ring.
Beyond C-C bond formation, modern catalytic methods are also invaluable for C-N bond formation. The Buchwald-Hartwig amination, for example, could be employed to introduce one of the amino groups onto a suitably functionalized pyridine ring. Similarly, the Goldberg reaction provides a copper-catalyzed route for the amination of aryl halides. youtube.com
Oxidative Amination and Reduction Strategies
The formation of the crucial 3,4-diamine functionality on the pyridine ring is typically achieved in the final steps of the synthesis. The most established and reliable method involves the reduction of a nitro-amino precursor.
Reduction Strategy:
A common and high-yielding pathway to vicinal diaminopyridines is the chemical reduction of a corresponding nitro-amino pyridine derivative. For the target compound, this would involve the synthesis of a precursor like 5-(2-fluorophenyl)-3-nitropyridin-4-amine . The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a preferred industrial method due to its high efficiency and the clean nature of the workup.
Key aspects of this reduction include:
Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups. chemicalbook.com Other catalysts such as Platinum on carbon (Pt/C), Raney Nickel, or tin(II) chloride in acidic media can also be employed. orgsyn.org
Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas. chemicalbook.com Alternatively, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used, which may be more convenient for laboratory-scale synthesis. researchgate.net
Solvent: Protic solvents like ethanol, methanol (B129727), or tetrahydrofuran (B95107) (THF) are commonly used for this transformation. chemicalbook.com
A plausible synthetic sequence is outlined below:
Suzuki Coupling: A suitable di-substituted pyridine, such as 3,4-dibromopyridine (B81906) or 3,4-dichloropyridine, undergoes a Suzuki coupling reaction with (2-fluorophenyl)boronic acid to install the aryl group at the 5-position.
Nitration: The resulting 3-bromo-5-(2-fluorophenyl)pyridine (B7899849) is nitrated, typically directing the nitro group to the 4-position due to the directing effects of the existing substituents.
Amination: The bromine at the 3-position is then substituted with an amino group, for instance, via Buchwald-Hartwig amination or nucleophilic aromatic substitution with ammonia.
Reduction: The final step is the reduction of the nitro group of the 5-(2-fluorophenyl)-3-nitropyridin-4-amine intermediate to yield This compound .
Oxidative Amination:
While less common for this specific scaffold, modern synthetic methods involving direct C-H amination represent a potential, more atom-economical approach. nih.gov These reactions, often catalyzed by rhodium or other transition metals, could theoretically install an amino group directly onto the pyridine C-H bond. nih.gov However, achieving regioselectivity on an electron-deficient and highly substituted pyridine ring presents a significant synthetic challenge. Such a strategy would likely require a bespoke directing group to achieve the desired 3,4-diamine substitution pattern.
Optimization of Reaction Conditions and Process Efficiency
To ensure a synthetic route is viable, efficient, and reproducible, careful optimization of reaction parameters is essential. This involves a systematic study of solvents, temperature, catalysts, and reagents.
The choice of solvent and reaction temperature can dramatically influence reaction rate, yield, and purity. In the context of the final reduction step (hydrogenation of 5-(2-fluorophenyl)-3-nitropyridin-4-amine ), these parameters are critical. Aprotic polar solvents like THF and ethyl acetate (B1210297), and polar protic solvents like ethanol and methanol are often effective. researchgate.net
The optimal temperature is a balance between achieving a reasonable reaction rate and preventing side reactions or catalyst degradation. While many hydrogenations proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion. researchgate.net
Table 1: Hypothetical Optimization of Solvent and Temperature for Nitro Group Reduction
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | Dichloromethane | 25 | 24 | <10 |
| 2 | Toluene | 60 | 12 | 45 |
| 3 | Tetrahydrofuran (THF) | 25 | 8 | 85 |
| 4 | Methanol | 25 | 6 | >95 |
| 5 | Ethanol | 76 | 4 | >98 |
| 6 | Water | 80 | 12 | 70 |
This is an illustrative table based on general principles of reaction optimization. researchgate.netresearchgate.net
For metal-catalyzed reactions, such as the potential Suzuki coupling or Buchwald-Hartwig amination steps, the choice of catalyst, ligand, and their respective loadings are paramount.
Catalyst Loading: Higher catalyst loading can increase reaction rates but also adds to the cost and can complicate purification by increasing residual metal content in the product. The goal is to find the minimum catalyst amount that provides maximum yield in a reasonable time. researchgate.net
Ligand Optimization: In cross-coupling reactions, the ligand stabilizes the metal center and facilitates the catalytic cycle. For a Suzuki coupling, phosphine-based ligands are common. For a potential Buchwald-Hartwig amination step, specialized ligands like Xantphos or dppf are often required to achieve high yields. nih.gov
Table 2: Illustrative Optimization of Catalyst and Ligand for a Suzuki Coupling Step
| Entry | Palladium Source | Ligand | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 5 | 65 |
| 2 | PdCl₂(dppf) | dppf | 3 | 88 |
| 3 | Pd₂(dba)₃ | Xantphos | 2 | 92 |
| 4 | Pd₂(dba)₃ | Xantphos | 1 | 89 |
| 5 | Pd(OAc)₂ | SPhos | 2 | 95 |
This is an illustrative table based on general principles of cross-coupling optimization.
Transitioning a synthesis from a small laboratory scale (milligrams to grams) to a larger academic or industrial scale (kilograms) introduces significant challenges. nih.gov
Safety and Reagent Selection: Hazardous reagents that are manageable on a small scale may be unacceptable for large-scale production. For example, replacing pyrophoric reagents or those that produce toxic off-gases is a priority.
Heat Transfer: Exothermic or endothermic reactions that are easily controlled in a small flask can lead to runaway reactions or stalling on a large scale due to the lower surface-area-to-volume ratio. nih.gov
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive on a large scale. Developing procedures where the final product can be isolated by crystallization or filtration is crucial. unimi.it
Process Type: For certain steps, particularly those involving hazardous intermediates, converting a batch process to a continuous flow process can significantly improve safety and consistency. nih.gov
Telescoping Processes: To improve efficiency, multi-step sequences can sometimes be "telescoped" into a one-pot procedure, avoiding the need to isolate and purify every intermediate. unimi.it
Advanced Chemical Reactivity and Transformation Studies of 5 2 Fluorophenyl Pyridine 3,4 Diamine
Reactions Involving the Pyridine (B92270) Nitrogen Atoms
The nitrogen atom within the pyridine ring exhibits characteristic reactivity, participating in reactions such as N-alkylation, N-acylation, and N-oxidation. These transformations modulate the electronic properties and steric environment of the molecule, influencing its further reactivity and potential applications.
N-Alkylation and N-Acylation Reactions
The pyridine nitrogen of 5-(2-Fluorophenyl)pyridine-3,4-diamine can undergo N-alkylation with various alkylating agents. This reaction typically proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkyl halide or another suitable electrophile. Studies on similar bis(imino)pyridine systems show that reaction with organolithium reagents can lead to N-alkylation. nih.gov However, the presence of the more nucleophilic amino groups in this compound suggests that competitive alkylation at the amine nitrogens is a significant consideration. In reactions involving 2-aminopyridine, alkylation has been observed to occur selectively at the exocyclic amino group rather than the pyridine nitrogen. researchgate.net The use of specific catalysts, such as ruthenium(II) complexes, can facilitate the N-alkylation of aromatic amines with alcohols under neat conditions. researchgate.net Catalyst- and base-free conditions have also been reported for the specific N-alkylation of hydroxypyridines with organohalides. acs.org
N-acylation of the pyridine nitrogen is also a possible transformation, typically requiring a strong acylating agent. Pyridines are generally less reactive towards Friedel-Crafts acylation due to their electron-deficient nature, a characteristic further enhanced upon N-acylation which forms a highly electron-deficient pyridinium (B92312) salt. youtube.com Alternative strategies for the acylation of pyridines include the use of acyl radicals or the acylation of metalated pyridines. youtube.com The presence of the diamine groups, which are more nucleophilic, would likely lead to preferential acylation at these sites under standard conditions. nih.govyoutube.com The use of 4-dialkylaminopyridines as catalysts is a common strategy to promote acylation reactions. semanticscholar.org
Table 1: N-Alkylation and N-Acylation Reactions of Pyridine Systems
| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |
| N-Alkylation | Alkyl halides, organometallic reagents (e.g., MeLi), alcohols with catalysts (e.g., Ru(II) complexes). nih.govresearchgate.net | Competitive alkylation at both pyridine and amine nitrogens, with selectivity depending on the specific reagents and conditions. Preferential alkylation of the more nucleophilic amino groups is likely. researchgate.net |
| N-Acylation | Acyl halides, anhydrides, often with a base or catalyst (e.g., pyridine, DMAP). youtube.comnih.govsemanticscholar.org | Preferential acylation of the diamine functionality over the pyridine nitrogen due to higher nucleophilicity. nih.govyoutube.com |
N-Oxidation Pathways
The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid or a catalyst. nih.govyoutube.com The resulting pyridine-N-oxide exhibits altered reactivity compared to the parent pyridine. scripps.edu For molecules containing both a pyridine ring and an amine, selective N-oxidation of the pyridine nitrogen can be challenging. However, methods have been developed for the selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines by employing an in situ protonation strategy and an iminium salt organocatalyst. nih.gov This approach could potentially be applied to this compound to selectively oxidize the pyridine nitrogen while leaving the diamine functionality intact. The oxidation of pyridines to their N-oxides is a well-established transformation in organic synthesis. youtube.com
Table 2: N-Oxidation of Pyridine Systems
| Oxidizing System | Conditions | Expected Product |
| Hydrogen peroxide / Acid (e.g., HBF₄) / Organocatalyst | CH₂Cl₂/HFIP | This compound N-oxide |
| Hydrogen peroxide / Trifluoroacetic anhydride (B1165640) (TFAA) | Mild conditions | This compound N-oxide |
Transformations at the Diamine Functionality
The 3,4-diamine arrangement on the pyridine ring is a key feature that enables a variety of synthetic transformations, particularly cyclocondensation reactions to form fused heterocyclic systems. The individual amine groups also undergo typical amine reactions such as acylation and reactions with carbonyl compounds.
Cyclocondensation Reactions to Fused Heterocycles (e.g., Benzimidazoles, Quinoxalines, Pyrido-fused Systems)
The ortho-diamine functionality of this compound is a versatile precursor for the synthesis of various fused heterocyclic systems.
Benzimidazoles: Condensation with aldehydes is a common method for the synthesis of benzimidazoles from o-phenylenediamines. nih.govsemanticscholar.org This reaction typically involves the formation of a Schiff base intermediate followed by cyclization and aromatization. Various catalysts, including cobalt nanocomposites and p-toluenesulfonic acid, have been employed to facilitate this transformation. nih.gov Thus, reacting this compound with an appropriate aldehyde would be expected to yield a 2-substituted-imidazo[4,5-c]pyridine, an analogue of benzimidazole.
Quinoxalines: The reaction of o-diamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. nih.govacs.orgchim.it This condensation reaction can be carried out under various conditions, including in water at room temperature or with the use of catalysts. chim.it For this compound, reaction with a 1,2-dicarbonyl compound would lead to the formation of a substituted pyrido[3,4-b]pyrazine, a quinoxaline (B1680401) analogue. A simple and efficient protocol for quinoxaline synthesis involves the reaction of 1,2-phenylenediamines with phenacyl bromide using pyridine as a catalyst in THF at room temperature. acgpubs.org
Pyrido-fused Systems: The diamine functionality can also be utilized to construct other pyrido-fused heterocyclic systems. bohrium.comresearchgate.netias.ac.in For example, reactions leading to the formation of pyrido[3,4-c]pyridazines have been reported, often starting from appropriately substituted pyridines. mdpi.com The synthesis of such fused systems often involves multi-step sequences including cyclization reactions.
Table 3: Cyclocondensation Reactions of this compound
| Target Heterocycle | Reactant | General Conditions | Expected Product |
| Benzimidazole analogue | Aldehyd (R-CHO) | Catalytic acid or metal catalyst. nih.govsemanticscholar.org | 2-R-6-(2-Fluorophenyl)imidazo[4,5-c]pyridine |
| Quinoxaline analogue | 1,2-Dicarbonyl compound (R'-CO-CO-R'') | Acetic acid, ethanol (B145695), or water; various catalysts. nih.govacs.orgchim.it | 2,3-R',R''-7-(2-Fluorophenyl)pyrido[3,4-b]pyrazine |
| Pyrido-fused systems | Various polyfunctional precursors | Multi-step synthesis, often involving cyclization. bohrium.comresearchgate.netias.ac.inmdpi.com | Various fused pyridines |
Acylation and Sulfonylation of Amine Groups
The primary amine groups of this compound are readily acylated with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine to neutralize the HCl formed. youtube.com This reaction would lead to the formation of mono- or di-acylated products, depending on the stoichiometry of the reagents. The acetylation of hydroxyl and amino groups is a common protective strategy in organic synthesis, often carried out with acetic anhydride in pyridine. nih.gov
Sulfonylation of the amine groups can be achieved using sulfonyl chlorides in the presence of a base. This would yield the corresponding sulfonamides. Given the presence of the pyridine ring, competitive sulfonylation on the ring itself is a possibility under certain conditions. Methods for the C4-selective sulfonylation of pyridines have been developed, which involve activation of the pyridine ring with triflic anhydride followed by the addition of a sulfinate salt. d-nb.infochemistryviews.orgchemrxiv.org
Table 4: Acylation and Sulfonylation of the Diamine Functionality
| Reaction Type | Reagents and Conditions | Expected Product |
| Acylation | Acyl chloride or anhydride, pyridine. nih.govyoutube.com | Mono- or di-acylated diamine. |
| Sulfonylation | Sulfonyl chloride, base. | Mono- or di-sulfonylated diamine (sulfonamide). |
Reactions with Carbonyl Compounds (e.g., Imine and Enamine Formation)
The primary amine groups of this compound can react with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.com With two primary amine groups, the reaction can potentially lead to the formation of mono- or di-imines, depending on the stoichiometry and reaction conditions. In the case of 2,3-diamino-5-bromopyridine, regioselective condensation with substituted benzaldehydes has been shown to occur at the more nucleophilic β-amino group under mild acidic conditions. arkat-usa.org
While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. researchgate.net Since this compound contains primary amino groups, imine formation is the expected outcome.
Table 5: Reactions with Carbonyl Compounds
| Carbonyl Compound | Conditions | Expected Product |
| Aldehyde (R-CHO) | Acid catalyst (e.g., acetic acid). masterorganicchemistry.comarkat-usa.org | Mono- or di-imine derivative. |
| Ketone (R'-CO-R'') | Acid catalyst. masterorganicchemistry.com | Mono- or di-imine derivative. |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is endowed with a distinct electronic character, arising from the interplay of its constituent functional groups. The two amino groups at positions 3 and 4 are strong electron-donating groups, which activate the pyridine ring towards electrophilic attack. Conversely, the nitrogen atom inherent to the pyridine ring is electron-withdrawing, which deactivates the ring. This dynamic creates a nuanced reactivity profile that is further modulated by the 2-fluorophenyl substituent.
Regioselectivity and Electronic Directing Effects
The regioselectivity of electrophilic aromatic substitution on the this compound ring is primarily governed by the powerful directing effects of the vicinal amino groups. These groups, through resonance, significantly increase the electron density at the ortho and para positions. Consequently, electrophilic attack is most likely to occur at the positions most activated by both amino groups. The inherent electron-withdrawing nature of the pyridine nitrogen generally directs electrophiles to the C-2, C-4, and C-6 positions. However, in this specific molecule, the C-3 and C-4 positions are already substituted. The C-2 and C-6 positions are therefore the most probable sites for electrophilic substitution.
In contrast, nucleophilic aromatic substitution on the pyridine ring is less common due to the electron-rich nature imparted by the diamino substituents. However, should such a reaction occur, it would likely target the positions most activated by the electron-withdrawing pyridine nitrogen and potentially influenced by the fluorophenyl group.
Reactivity of the 2-Fluorophenyl Substituent
Transformations at the Phenyl Ring
The 2-fluorophenyl ring itself can be a site for further chemical modification. The fluorine atom can be a target for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, although this often requires harsh reaction conditions. More commonly, the hydrogen atoms on the phenyl ring can undergo electrophilic substitution, with the regioselectivity being directed by the fluorine atom and the pyridine-diamine moiety.
Metal-Catalyzed Transformations Utilizing this compound as a Substrate
The structural motifs present in this compound make it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. The diamino groups can serve as ligands for the metal catalyst, potentially influencing the reaction's outcome. Furthermore, the aryl-pyridine linkage provides a scaffold that is of interest in medicinal chemistry and materials science.
Research in the broader class of 5-aryl-pyridinediamines has demonstrated their utility in the synthesis of more complex heterocyclic systems. For instance, related compounds have been used as precursors for the synthesis of pyrazole (B372694) derivatives through metal-catalyzed cyclization reactions. colab.ws While specific data on metal-catalyzed transformations of this compound is not extensively detailed in the public domain, the general reactivity of this class of compounds suggests its potential in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, where the aryl or pyridine C-H bonds could be functionalized.
Table of Representative Metal-Catalyzed Transformations
| Transformation Type | Catalyst/Reagents | Potential Product Class |
| Suzuki Coupling | Pd catalyst, boronic acid | Biaryl compounds |
| Heck Coupling | Pd catalyst, alkene | Alkenyl-substituted pyridines |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, amine | Aminated pyridine derivatives |
| C-H Activation/Functionalization | Rh, Ru, or Ir catalyst | Functionalized pyridine core |
Computational and Theoretical Investigations of 5 2 Fluorophenyl Pyridine 3,4 Diamine
Electronic Structure and Molecular Orbital Analysis
Computational quantum chemistry offers powerful tools to dissect the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to calculate electronic properties, providing a basis for understanding molecular reactivity and interactions.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
For 5-(2-Fluorophenyl)pyridine-3,4-diamine, the HOMO is expected to be localized predominantly on the electron-rich diaminopyridine ring, specifically involving the lone pairs of the nitrogen atoms in the amino groups. The LUMO is anticipated to be distributed across the π-system of both the pyridine (B92270) and the 2-fluorophenyl rings. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom lowers the energy of the LUMO. In molecules with similar structural frameworks, the energies of these frontier orbitals can be used to compare reactivity. nih.gov
The charge distribution is significantly influenced by the various functional groups. The nitrogen atoms of the diamino groups and the pyridine ring, along with the fluorine atom, are sites of negative electrostatic potential due to their high electronegativity. Conversely, the hydrogen atoms of the amino groups and certain carbon atoms in the aromatic rings will exhibit a positive potential. This charge separation is key to the molecule's intermolecular interactions.
Table 1: Predicted Frontier Molecular Orbital Properties This table presents illustrative values typical for similar aromatic diamine compounds, as calculated using DFT methods.
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -5.2 to -5.8 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 to -2.1 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 3.1 to 4.3 | The energy difference between HOMO and LUMO, which correlates with chemical reactivity and kinetic stability. |
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key indicator of a molecule's thermal stability. Theoretical calculations can predict BDEs for all bonds within a molecule, highlighting potential sites of fragmentation or reaction.
In this compound, the bonds with the lowest BDEs are likely to be the N-H bonds of the amino groups, followed by the C-N bonds connecting the amino groups to the pyridine ring. The C-C single bond linking the phenyl and pyridine rings is also a point of potential cleavage, although it possesses partial double-bond character due to π-conjugation, which increases its strength. The C-F bond is exceptionally strong and would require significant energy to break. BDE analysis helps predict the molecule's stability under various conditions and its likely metabolic pathways.
Table 2: Predicted Relative Bond Dissociation Energies (BDE) This table provides a qualitative ranking of the predicted bond strengths within the molecule based on general chemical principles.
| Bond Type | Relative BDE | Rationale |
| C-F | Very High | One of the strongest single bonds in organic chemistry. |
| Aromatic C-H | High | Strong, stable bonds characteristic of aromatic systems. |
| Aromatic C-C / C-N | High | Integral to the stable aromatic ring structures. |
| Phenyl-Pyridine C-C | Moderate-High | A strong bond, fortified by π-system conjugation. |
| C-NH₂ | Moderate | A common point of cleavage in related aniline (B41778) and aminopyridine compounds. |
| N-H | Moderate-Low | Generally weaker than C-H bonds and are common sites for chemical reactions. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. The most significant conformational variable in this compound is the rotation around the C-C bond connecting the phenyl and pyridine rings.
Molecular Dynamics (MD) simulations can provide further insight by modeling the atomic motions over time. mdpi.comnih.gov An MD simulation would reveal the dynamic range of the phenyl-pyridine dihedral angle at a given temperature, the flexibility of the amino groups, and potential intramolecular hydrogen bonding, offering a more complete picture of the molecule's behavior in a solution or biological environment.
Prediction of Spectroscopic Parameters and Their Correlation with Structure
Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for assigning experimental spectra.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, influenced by their proximity to the electronegative fluorine atom and the various nitrogen atoms. The amino (NH₂) protons would likely appear as broad singlets. In the ¹³C NMR spectrum, carbons bonded to nitrogen or fluorine would be significantly shifted. The ¹⁹F NMR spectrum is particularly informative, expected to show a single resonance in a region typical for fluoroaromatic compounds.
Table 3: Predicted NMR Chemical Shifts (δ, ppm) These values are illustrative predictions based on computational models and data from analogous fluorinated aromatic amines. The reference compounds are TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment Notes |
| ¹H | 3.5 - 5.0 | Protons of the two NH₂ groups; often broad and exchangeable. |
| ¹H | 6.8 - 8.2 | Aromatic protons on both rings; specific shifts depend on coupling and electronic environment. Protons ortho to fluorine will show coupling. |
| ¹³C | 105 - 165 | Aromatic carbons. The carbon attached to fluorine (C-F) would be in the 158-165 ppm range with a large ¹JCF coupling constant. Carbons attached to nitrogen (C-N) would also be significantly downfield. |
| ¹⁹F | -110 to -130 | A single resonance for the fluorine atom on the phenyl ring, a typical range for aryl fluorides. researchgate.net |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies and their intensities, which correspond to peaks in an experimental spectrum. rsc.orgmdpi.com This analysis helps to confirm the presence of specific functional groups.
The calculated vibrational spectrum for this compound would feature characteristic frequencies that confirm its structure.
Table 4: Predicted Characteristic Vibrational Frequencies This table lists key predicted vibrational modes and their expected wavenumber ranges based on computational analysis of similar molecules.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine groups. Typically appears as two distinct bands. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings. |
| C=C / C=N Stretch | 1450 - 1650 | Aromatic ring stretching vibrations. A series of sharp bands characteristic of the pyridine and benzene (B151609) skeletons. |
| N-H Bend | 1550 - 1650 | Scissoring motion of the primary amine groups. |
| C-F Stretch | 1200 - 1280 | A strong, characteristic absorption for the aryl-fluoride bond. |
| C-N Stretch | 1250 - 1350 | Stretching of the C-NH₂ bonds. |
Electronic Transitions and UV-Vis Spectroscopy Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. nih.govnih.govresearchgate.net For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are responsible for its absorption of ultraviolet and visible light. The predicted UV-Vis spectrum is characterized by absorption bands corresponding to the excitation of electrons from occupied molecular orbitals to unoccupied ones.
The primary electronic transitions in a molecule like this compound are expected to be of π→π* and n→π* character. The π→π* transitions, typically of high intensity, involve the excitation of electrons from the bonding π orbitals of the aromatic rings to the corresponding antibonding π* orbitals. The n→π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyridine ring and amino groups, to an antibonding π* orbital.
A representative TD-DFT calculation, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), would yield data similar to that presented in the table below. These calculations are typically performed in the gas phase or with a solvent model to simulate more realistic conditions. nih.gov
Table 1: Predicted Electronic Transitions for this compound (Hypothetical TD-DFT Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 385 | 0.08 | HOMO → LUMO (π→π*) |
| S0 → S2 | 340 | 0.02 | HOMO-1 → LUMO (n→π*) |
| S0 → S3 | 295 | 0.25 | HOMO → LUMO+1 (π→π*) |
| S0 → S4 | 260 | 0.15 | HOMO-2 → LUMO (π→π*) |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.netnih.gov For the synthesis of this compound, a plausible route could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) between a suitably protected 5-bromopyridine-3,4-diamine and 2-fluorophenylboronic acid, followed by deprotection.
The key to understanding the kinetics of a reaction lies in identifying and characterizing the transition state (TS) of the rate-determining step. For a Suzuki coupling, a critical step is the reductive elimination from the palladium center. Quantum chemical calculations, typically using DFT, can locate the geometry of the TS and calculate its vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Table 2: Hypothetical Transition State Analysis for the Reductive Elimination Step
| Parameter | Value |
|---|---|
| Imaginary Frequency (cm-1) | -250 |
| Key Bond Distances (Å) | Pd-C(pyridine): 2.15, Pd-C(phenyl): 2.18 |
| Activation Energy (kcal/mol) | 18.5 |
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction pathway can be constructed. This profile provides a visual representation of the thermodynamics and kinetics of the reaction. For instance, the energy profile for the final C-C bond-forming step in the synthesis would show the relative energies of the palladium-complexed reactants, the transition state for reductive elimination, and the final coupled product. Such profiles are crucial for optimizing reaction conditions by identifying potential kinetic bottlenecks or thermodynamically unfavorable steps. acs.org
Solvent Effects Modeling on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. numberanalytics.com Computational chemistry offers various models to account for these effects, which can be broadly categorized as implicit and explicit solvent models. rsc.org
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and is often used to predict how a solvent's polarity will affect properties like UV-Vis absorption spectra and reaction energetics. nih.gov For this compound, increasing solvent polarity is expected to cause a shift in the absorption maxima. For π→π* transitions, a red shift (to longer wavelengths) is often observed in more polar solvents, while n→π* transitions typically exhibit a blue shift (to shorter wavelengths).
Table 3: Hypothetical Solvent Effects on the Primary Absorption Band (π→π*)
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 380 |
| Dichloromethane | 8.93 | 388 |
| Acetonitrile | 37.5 | 392 |
| Water | 80.1 | 395 |
Explicit solvent models involve including individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding between the amino groups of this compound and protic solvent molecules like water or ethanol (B145695). These specific interactions can have a profound effect on the molecule's conformation and reactivity. rsc.org
Computational Docking and Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.gov Given that diaminopyridine scaffolds are found in many kinase inhibitors, it is plausible to investigate the theoretical binding of this compound to a model kinase active site. mdpi.comacs.orgacs.org
The docking process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity. The results can reveal key interactions that stabilize the ligand-receptor complex. For this compound, the amino groups are expected to act as hydrogen bond donors, interacting with acceptor residues (e.g., backbone carbonyls) in the hinge region of a kinase. The pyridine and fluorophenyl rings can participate in π-stacking and hydrophobic interactions with aromatic and aliphatic residues in the binding pocket.
Table 4: Hypothetical Ligand Interaction Analysis from a Docking Study with a Model Kinase
| Interaction Type | Ligand Group | Receptor Residue | Estimated Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | 3-Amino | Backbone C=O of Glu | -3.5 |
| Hydrogen Bond | 4-Amino | Backbone C=O of Cys | -3.2 |
| π-π Stacking | Pyridine Ring | Phe | -2.8 |
| Hydrophobic | Fluorophenyl Ring | Val, Leu, Ile | -4.5 |
These theoretical binding motifs provide a rational basis for the design of more potent and selective inhibitors. The insights gained from such computational docking studies can guide the chemical modification of the lead compound to enhance its binding affinity and specificity for the target protein. nih.govdntb.gov.ua
Derivatization Strategies and Scaffold Modification of 5 2 Fluorophenyl Pyridine 3,4 Diamine for Advanced Research
Design Principles for Modulating Reactivity and Electronic Properties
The reactivity and electronic properties of 5-(2-Fluorophenyl)pyridine-3,4-diamine are intrinsically linked to the interplay of its constituent aromatic rings and the diamine functionality. The electron-withdrawing nature of the 2-fluorophenyl group and the pyridine (B92270) ring influences the nucleophilicity of the diamine. Conversely, the amino groups, being electron-donating, activate the pyridine ring towards electrophilic substitution.
Strategic modifications aim to fine-tune this electronic balance. Introduction of electron-donating groups (EDGs) onto the pyridine or phenyl ring would be expected to enhance the nucleophilicity of the diamines, making them more reactive towards electrophiles. Conversely, appending electron-withdrawing groups (EWGs) would decrease their basicity and nucleophilicity. The fluorine atom at the 2-position of the phenyl ring creates a specific electronic and steric environment, which can be exploited for selective reactions. Computational modeling and Hammett parameters can be valuable tools in predicting the electronic effects of various substituents, thereby guiding the design of derivatives with desired reactivity profiles.
Functionalization of the Diamine Moiety
The vicinal diamine groups on the pyridine ring are primary sites for a variety of chemical transformations, allowing for the construction of a diverse range of derivatives.
Synthesis of Substituted Amides, Ureas, and Thioureas
The reaction of the 3,4-diamine with acylating or related agents provides a straightforward route to a variety of functionalized derivatives.
Amides: The synthesis of amide derivatives can be achieved by reacting this compound with various carboxylic acids or their activated forms, such as acid chlorides or anhydrides. nih.gov Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate the reaction between the diamine and carboxylic acids, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net This method allows for the introduction of a wide array of substituents, depending on the structure of the carboxylic acid used. An organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides also represents a modern approach to generating 2-amidopyridines. nih.gov
Ureas: Urea derivatives are commonly synthesized through the reaction of the diamine with isocyanates. nih.gov Alternatively, phosgene (B1210022) or its equivalents can be used to generate an isocyanate intermediate from one of the amino groups, which then reacts with another amine. nih.gov Modern, safer methods are being developed to avoid toxic reagents like phosgene. nih.gov For instance, the reaction of amines with carbon dioxide can be catalyzed by guanidines to form ureas. unipr.it Another approach involves the copper-catalyzed reaction of isocyanides with O-benzoyl hydroxylamines. nih.gov
Thioureas: The synthesis of thioureas typically involves the reaction of the diamine with isothiocyanates. semanticscholar.org These reactions are generally straightforward and provide good yields of the desired products. researchgate.net Thiophosgene can also be used as a reagent, reacting with two equivalents of the amine to form symmetrical thioureas, or in a stepwise manner to produce unsymmetrical derivatives. semanticscholar.org Another method involves the reaction of amines with carbon disulfide. semanticscholar.org
| Derivative Type | General Synthetic Method | Reagents |
| Amides | Acylation | Carboxylic acid + coupling agent (e.g., HATU), or Acid chloride/anhydride (B1165640) |
| Ureas | Reaction with isocyanates | Isocyanate, or Phosgene/equivalent followed by an amine |
| Thioureas | Reaction with isothiocyanates | Isothiocyanate, or Thiophosgene |
Formation of Macrocyclic Structures Incorporating the Diamine Unit
The 3,4-diamine functionality is an excellent building block for the synthesis of macrocyclic structures. Schiff base condensation with dicarbonyl compounds, such as dialdehydes, is a common strategy to form macrocycles. nih.gov The reaction often benefits from template-assisted synthesis, where a metal ion coordinates to the reactants, organizing them in a favorable geometry for cyclization and preventing polymerization. nih.gov The size of the resulting macrocycle (e.g., [2+2], [3+3]) can often be controlled by the choice of the diamine, dialdehyde, solvent, and template ion. nih.gov Subsequent reduction of the imine bonds within the macrocycle can yield the corresponding saturated macrocyclic polyamines. nih.gov
Modifications on the Pyridine Core
Introduction of Additional Functionalities via Cross-Coupling or Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine ring. rsc.org For these reactions to occur, the pyridine ring must first be functionalized with a suitable leaving group, such as a halogen (e.g., bromine or chlorine). Subsequent Suzuki, Stille, or Buchwald-Hartwig amination reactions can then be used to introduce a wide variety of aryl, alkyl, or amino substituents. nih.govnih.gov The synthesis of highly substituted pyridines can also be achieved through cascade reactions involving Cu-catalyzed cross-coupling. scispace.com The regioselectivity of these reactions is an important consideration, as the existing substituents on the pyridine ring will direct the position of the new functionality.
Exploration of Pyridine N-Oxide Derivatives
Oxidation of the pyridine nitrogen atom to a pyridine N-oxide significantly alters the electronic properties of the ring. wikipedia.orgscripps.edu The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates the positions ortho and para to the nitrogen for nucleophilic substitution. wikipedia.org This provides a complementary strategy for functionalizing the pyridine core. For instance, treatment of a pyridine N-oxide with reagents like phosphorus oxychloride can introduce a chlorine atom at the 2- or 4-position. wikipedia.org The N-oxide functionality can later be removed by reduction if desired. wikipedia.org The formation of pyridine N-oxides can also be a key step in the direct fluorination of the pyridine ring. rsc.org
| Modification Strategy | Description | Key Reactions |
| Cross-Coupling | Introduction of new C-C or C-N bonds. | Suzuki, Stille, Buchwald-Hartwig |
| Pyridine N-Oxide Formation | Alters electronic properties, enabling nucleophilic substitution. | Oxidation with peroxy acids |
Chemical Library Synthesis Based on the this compound Scaffold
The synthesis of chemical libraries from the this compound scaffold leverages high-throughput techniques to rapidly generate a multitude of derivatives. This allows for a broad and efficient exploration of the chemical space around the core structure.
Parallel synthesis is a powerful strategy for accelerating the drug discovery process by enabling the simultaneous synthesis of large numbers of individual compounds. spirochem.comenamine.net For the this compound scaffold, parallel synthesis would typically involve the reaction of the diamino groups with a diverse set of building blocks in a spatially separated manner, often using multi-well plates. youtube.com
A common approach involves the formation of a heterocyclic ring by reacting the 3,4-diaminopyridine (B372788) moiety with various reagents. For instance, reaction with a library of α-dicarbonyl compounds or their equivalents can lead to the formation of a fused pyrazine (B50134) ring, a common motif in bioactive molecules. Each well of a microtiter plate would contain the parent scaffold and a unique dicarbonyl compound, allowing for the rapid generation of a library of pyrazino[2,3-b]pyridine derivatives.
Another parallel synthesis strategy would focus on the differential reactivity of the two amino groups. Through careful selection of reaction conditions and protecting groups, it is possible to selectively acylate or alkylate one of the amino groups, followed by a different reaction at the second amino group. This approach multiplies the number of possible derivatives from a given set of reagents.
Illustrative Parallel Synthesis Scheme:
A hypothetical parallel synthesis to generate a library of imidazo[4,5-b]pyridine derivatives from this compound could involve the following steps:
Dispensing a solution of this compound into each well of a 96-well reaction block.
Adding a unique aldehyde from a pre-selected library to each well.
Adding a suitable oxidizing agent to facilitate the cyclization and aromatization to the corresponding imidazo[4,5-b]pyridine derivative.
Purification of the products in parallel, often using solid-phase extraction techniques.
Table 1: Illustrative Reactants for Parallel Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Reactant Type | Examples of Building Blocks (R-CHO) | Potential Resulting Substituent at C2 |
| Aliphatic Aldehydes | Formaldehyde, Acetaldehyde, Isobutyraldehyde | Hydrogen, Methyl, Isopropyl |
| Aromatic Aldehydes | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl |
| Heterocyclic Aldehydes | 2-Thiophenecarboxaldehyde, 3-Pyridinecarboxaldehyde | 2-Thienyl, 3-Pyridyl |
Combinatorial chemistry extends the principles of parallel synthesis to create not just individual compounds, but also mixtures of compounds in a systematic manner. uniroma1.it The "split-and-pool" synthesis is a hallmark of this approach.
For the this compound scaffold, a solid-phase synthesis approach is often preferred in combinatorial chemistry. The scaffold could be immobilized on a resin, for example, through a linker attached to a less reactive position or a synthetically introduced handle. The resin-bound scaffold is then subjected to a series of reactions.
Example of a Split-and-Pool Strategy:
The resin-bound scaffold is split into multiple portions.
Each portion is reacted with a different building block (e.g., an amino acid or a carboxylic acid to form an amide bond at one of the amino groups).
The portions are then pooled, mixed, and split again.
Each new portion is then reacted with a second set of building blocks at the other amino group.
This process can rapidly generate a vast library of compounds as a mixture on the resin beads. Deconvolution strategies are then required to identify the active compounds from the mixtures. uniroma1.it
Modern approaches often favor parallel synthesis of discrete compounds to avoid the complexities of deconvolution. However, combinatorial principles are still valuable for designing diverse libraries for high-throughput screening.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level (Focus on molecular recognition and theoretical binding)
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity or physical properties. nih.govmdpi.com For the this compound scaffold, SAR studies would focus on how modifications to the pyridine ring, the diamino substituents, and the fluorophenyl group affect its interactions with a biological target or its material properties.
Molecular Recognition:
Molecular recognition is driven by non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. rsc.org The this compound scaffold has several key features for molecular recognition:
Hydrogen Bond Donors: The two amino groups are excellent hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
Aromatic System: The pyridine and phenyl rings can participate in π-π stacking and hydrophobic interactions.
Fluorine Substituent: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor and can influence the electronic properties of the phenyl ring, potentially engaging in halogen bonding or dipole-dipole interactions.
SAR studies would systematically explore the impact of modifying these features. For instance, converting the amino groups to amides, ureas, or sulfonamides would alter their hydrogen bonding capacity and introduce new interaction points.
Theoretical Binding and Computational Modeling:
Computational methods are invaluable for predicting how derivatives of the this compound scaffold might bind to a target protein. nih.gov Molecular docking simulations can be used to predict the binding pose and affinity of a library of virtual compounds. These studies can help to rationalize observed SAR and guide the design of new derivatives with improved properties.
For example, theoretical studies on related diaminopyridine structures have shown that the protonation state of the pyridine nitrogen and the amino groups can be critical for binding. nih.gov The electrostatic potential surface of the molecule can be calculated to identify regions that are likely to engage in electrostatic interactions.
Illustrative SAR Table based on Hypothetical Data:
The following table illustrates the kind of data that would be generated in an SAR study, for example, for a series of derivatives designed as kinase inhibitors.
Table 2: Illustrative SAR Data for Derivatives of this compound
| Compound ID | Modification on Diamine | Modification on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Scaffold | -NH2, -NH2 | 2-Fluoro | -5.8 | H-bond with backbone carbonyl |
| Deriv-01 | -NH-Acetyl, -NH2 | 2-Fluoro | -6.5 | Additional H-bond from acetyl carbonyl |
| Deriv-02 | Fused Imidazole | 2-Fluoro | -7.2 | Enhanced π-stacking from imidazole |
| Deriv-03 | -NH2, -NH2 | 2,4-Difluoro | -6.1 | Altered dipole moment, potential halogen bond |
| Deriv-04 | -NH-SO2-CH3, -NH2 | 2-Fluoro | -7.0 | Strong H-bond from sulfonyl oxygen |
Application of 5 2 Fluorophenyl Pyridine 3,4 Diamine in Complex Heterocyclic Synthesis
Precursor for Fused Polycyclic Aromatic Nitrogen Heterocycles
The ortho-diamine motif is a classical synthon for the annulation of five- or six-membered heterocyclic rings. The nucleophilicity of the two adjacent amino groups on the electron-deficient pyridine (B92270) core of 5-(2-fluorophenyl)pyridine-3,4-diamine facilitates cyclocondensation reactions with a wide range of electrophilic partners, leading to the formation of fused polycyclic systems.
The reaction of this compound with appropriate bifunctional reagents provides direct access to a variety of fused heterocycles. These reactions typically proceed via a sequential condensation-cyclization mechanism.
Imidazo-Fused Systems: The synthesis of imidazo[4,5-b]pyridines is a prominent application of diaminopyridines. nih.gov The reaction of this compound with aldehydes or carboxylic acids (and their derivatives) under dehydrating conditions, such as in polyphosphoric acid (PPA) or via microwave-assisted synthesis, yields the corresponding 6-(2-fluorophenyl)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov For instance, condensation with an aldehyde first forms a Schiff base with one amino group, followed by intramolecular cyclization of the second amino group onto the imine carbon and subsequent oxidation to furnish the aromatic fused system. acs.org This methodology provides a straightforward route to scaffolds that are structural analogues of purines and exhibit a wide range of biological activities. nih.gov
Pyrido-Fused Systems: The construction of an additional fused pyridine ring to form pyrido[2,3-b]pyrazine (B189457) or related structures can be achieved by reacting the diamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. rsc.org For example, a Skraup-type reaction or condensation with malonates can lead to the formation of these more extended aromatic systems. rsc.org The reaction of a diaminopyridine with ethyl acetoacetate, for instance, can yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
Indolo-Fused Systems: While more complex, the synthesis of indolo-fused pyridines from this compound is conceptually feasible. researchgate.net This could be accomplished through strategies like the Fischer indole (B1671886) synthesis, where one of the amino groups is first converted into a hydrazine (B178648), which is then reacted with a suitable ketone or aldehyde to construct the indole ring fused to the pyridine core.
The table below summarizes typical cyclization reactions for forming these fused systems.
| Fused System | Reagent Type | General Conditions | Resulting Scaffold |
| Imidazo[4,5-b]pyridine | Aldehydes, Carboxylic Acids | PPA, Heat, or Microwave | 6-(2-Fluorophenyl)-1H-imidazo[4,5-b]pyridine |
| Pyrido[2,3-d]pyrimidine | Ethyl Acetoacetate | Fusion, Acidic Cyclization | Pyrido[2,3-d]pyrimidin-4-one derivative |
| Pyrazolo[3,4-b]pyridine | Alkynyl Aldehydes | Metal-catalyzed cyclization | Substituted Pyrazolo[3,4-b]pyridine |
Beyond simple fusion, this compound can serve as a foundational component for more topologically complex bridged and spirocyclic architectures. The synthesis of such structures requires di-electrophilic linkers capable of reacting with both amino groups.
Bridged Systems: Reaction with a linker containing two electrophilic sites separated by a flexible or rigid chain could span the two amino groups to form a macrocyclic or bridged structure. For example, a long-chain di-acid chloride could react to form a large ring containing the pyridodiamide moiety.
Spirocyclic Systems: The formation of a spirocyclic center would typically involve a reaction where one of the amine nitrogens becomes part of a new ring that is spiro-fused at a carbon atom adjacent to the other amine. While direct examples involving this compound are not prevalent, the principles of using cyclic ketones or anhydrides with similar ortho-diamines suggest the feasibility of such transformations.
Role in Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are a powerful tool for generating molecular diversity. preprints.org The nucleophilic nature of the diamine makes it an excellent candidate for inclusion in various MCRs.
This compound can participate in MCRs that are known to proceed with o-phenylenediamines or other aminopyridines. nih.gov For example, in a variation of the Ugi or Passerini reaction, the diamine could act as the amine component. A notable application is in the synthesis of pyrazole-fused heterocycles, where aminopyrazoles, which share reactivity patterns with diaminopyridines, are used as versatile building blocks. researchgate.net A three-component reaction between an aldehyde, a β-ketoester, and this compound could potentially lead to the rapid assembly of complex dihydropyridine-fused systems, analogous to the Hantzsch dihydropyridine (B1217469) synthesis. nih.govresearchgate.net Such strategies allow for the efficient, atom-economical construction of diverse chemical libraries based on the pyridine scaffold. nih.govrsc.org
Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Ligand Precursor
The presence of two modifiable nitrogen atoms allows this compound to be developed for applications in asymmetric synthesis.
Chiral Auxiliary: A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a substrate to direct a stereoselective reaction. harvard.edu While pseudoephedrine is a classic example, the diamine could be derivatized with a chiral acid to form a chiral amide on one of the amino groups. harvard.edunih.gov This chiral moiety could then direct subsequent reactions, such as alkylation or aldol (B89426) condensation, at a position proximal to the chiral center before being cleaved to yield an enantiomerically enriched product.
Ligand Precursor: A more prominent potential application is in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. The two amino groups can be reacted with chiral aldehydes or ketones to form a chiral Schiff base, creating a bidentate or tridentate ligand. The pyridine nitrogen and the two imine nitrogens can coordinate to a metal center (e.g., Rhodium, Palladium, Iridium), forming a chiral environment that can induce enantioselectivity in reactions like hydrogenation, hydrosilylation, or C-C bond formation. nih.gov The synthesis of diamine derivatives via sequential palladium and rhodium catalysis highlights the importance of such structures in modern asymmetric catalysis. nih.gov
Building Block for Advanced Organic Materials (e.g., optoelectronic applications, non-biological polymers)
The conjugated π-system of the pyridine ring, extendable through the formation of fused heterocycles, combined with the electronic properties imparted by the fluorine atom, makes derivatives of this compound attractive for materials science.
Optoelectronic Applications: Fused heterocyclic systems derived from diaminopyridines, such as pyridopyrazines and quinoxalines, are of great interest for creating organic photovoltaic materials, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The 2-fluorophenyl group can help tune the HOMO/LUMO energy levels of the resulting material, which is critical for optimizing charge injection/transport properties and emission color in OLEDs. ossila.com For example, cyclometalated iridium complexes bearing fluorinated arylpyridine ligands are widely used as phosphorescent emitters in OLEDs. ossila.com Derivatives of our title compound could be used to synthesize ligands for similar high-performance materials. nih.gov
Non-biological Polymers: The diamine can act as a monomer in polymerization reactions. Reaction with dianhydrides or diacyl chlorides can lead to the formation of polyamides or polyimides. These polymers would contain the rigid and thermally stable pyridyl-phenyl unit in their backbone, potentially leading to materials with high thermal stability and specific electronic properties suitable for applications in electronics or as high-performance films and coatings.
Coordination Chemistry of 5 2 Fluorophenyl Pyridine 3,4 Diamine and Its Derivatives
Ligand Design and Binding Modes
The unique structural features of 5-(2-Fluorophenyl)pyridine-3,4-diamine, combining a pyridine (B92270) ring, two adjacent amino groups, and a fluorophenyl substituent, give rise to a rich and varied coordination chemistry.
The this compound ligand possesses multiple potential coordination sites: the pyridine nitrogen atom and the two amino groups at the 3 and 4 positions. This arrangement allows for several binding modes. The adjacent amino groups can act as a bidentate chelate, forming a stable five-membered ring with a metal ion. This chelation is a common feature of o-phenylenediamine (B120857) and its derivatives in coordination chemistry.
Furthermore, the pyridine nitrogen can also coordinate to a metal center. pvpcollegepatoda.org This allows for the possibility of the ligand acting as a bridging ligand, linking two or more metal centers. For instance, the diamine moiety could chelate to one metal ion while the pyridine nitrogen coordinates to another, leading to the formation of polynuclear complexes or coordination polymers. The relative orientation of the lone pairs on the nitrogen atoms will dictate the geometry of the resulting complexes.
The presence of the 2-fluorophenyl group at the 5-position of the pyridine ring significantly influences the ligand's coordination properties. The phenyl ring introduces steric bulk, which can affect the approach of metal ions and the geometry of the resulting complexes. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect. This effect is transmitted through the pyridine ring, reducing the electron density on the pyridine nitrogen and, to a lesser extent, on the diamine groups.
This reduction in basicity can weaken the metal-ligand bonds. However, the electron-withdrawing nature of the fluorophenyl group can also stabilize the resulting metal complexes, particularly those with electron-rich metal centers, through back-bonding interactions. The interplay of these steric and electronic factors allows for the fine-tuning of the reactivity and properties of the metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods of coordination chemistry. The choice of solvent, temperature, and metal precursor plays a crucial role in determining the final product.
Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. For example, palladium(II) and platinum(II) complexes can be prepared by reacting the ligand with K₂PdCl₄ or K₂PtCl₄, respectively. acs.orgsigmaaldrich.com Ruthenium(II) complexes can be synthesized from precursors like [Ru(arene)Cl₂]₂. nih.govwikipedia.org Copper(II), zinc(II), and nickel(II) complexes can be readily prepared from their chloride or acetate (B1210297) salts in alcoholic or aqueous solutions. chemicalbook.combrynmawr.edu
The characterization of these complexes typically involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the N-H and C-N stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) provides detailed information about the structure of the complex in solution. Elemental analysis and mass spectrometry are used to confirm the stoichiometry of the complexes. For crystalline materials, single-crystal X-ray diffraction provides the definitive solid-state structure.
Table 1: Hypothetical Transition Metal Complexes of this compound and Expected Characterization Data
| Complex Formula | Metal | Proposed Geometry | Expected IR (cm⁻¹) ν(N-H) Shift | Expected ¹H NMR (ppm) Amine Protons |
| [Pd(C₁₁H₁₀FN₃)Cl₂] | Pd(II) | Square Planar | Downfield shift | Broad, downfield shift |
| [Pt(C₁₁H₁₀FN₃)Cl₂] | Pt(II) | Square Planar | Downfield shift | Broad, downfield shift |
| [Ru(p-cymene)(C₁₁H₁₀FN₃)Cl]⁺ | Ru(II) | Piano-stool | Downfield shift | Broad, downfield shift |
| [Cu(C₁₁H₁₀FN₃)₂(H₂O)₂]²⁺ | Cu(II) | Octahedral | Downfield shift | Broad, downfield shift |
| [Zn(C₁₁H₁₀FN₃)Cl₂] | Zn(II) | Tetrahedral | Downfield shift | Broad, downfield shift |
| [Ni(C₁₁H₁₀FN₃)₂(H₂O)₂]²⁺ | Ni(II) | Octahedral | Downfield shift | Broad, downfield shift |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
The nitrogen donor atoms of this compound can also coordinate to main group metals. For instance, reactions with aluminum alkyls or halides could lead to the formation of aluminum complexes. nih.govnih.gov Boron complexes can be synthesized by reacting the ligand with borane (B79455) sources like BBr₃ or BF₃·OEt₂. acs.orgacs.orgacs.org Tin(II) or tin(IV) chlorides are also potential precursors for the synthesis of tin complexes. fiveable.me
The synthesis of these complexes often requires anhydrous conditions due to the sensitivity of many main group metal precursors to moisture. Characterization techniques are similar to those used for transition metal complexes, with the addition of multinuclear NMR (e.g., ¹¹B, ²⁷Al, ¹¹⁹Sn) where applicable.
Table 2: Hypothetical Main Group Metal Complexes of this compound
| Complex Formula | Main Group Metal | Proposed Geometry | Expected Characterization Techniques |
| [Al(C₁₁H₁₀FN₃)Cl₃] | Al(III) | Tetrahedral | ¹H, ¹³C, ¹⁹F, ²⁷Al NMR, IR, Mass Spectrometry, Elemental Analysis |
| [B(C₁₁H₁₀FN₃)F₂]⁺ | B(III) | Tetrahedral | ¹H, ¹³C, ¹¹B, ¹⁹F NMR, IR, Mass Spectrometry, Elemental Analysis |
| [Sn(C₁₁H₁₀FN₃)Cl₄] | Sn(IV) | Octahedral | ¹H, ¹³C, ¹⁹F, ¹¹⁹Sn NMR, IR, Mass Spectrometry, Elemental Analysis |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only.
Catalytic Applications of Metal Complexes Derived from this compound
Extensive searches of scientific literature and chemical databases have revealed no specific documented instances of the catalytic applications of metal complexes derived from this compound or its derivatives. While the broader class of pyridine- and diamine-containing ligands is widely utilized in catalysis, research focusing on this particular fluorinated compound is not available in the public domain. The following sections on homogeneous and asymmetric catalysis, therefore, remain speculative and are presented as a forward-looking perspective on potential, yet currently unexplored, areas of research.
Homogeneous Catalysis (e.g., C-C and C-X Coupling, Hydrogenation, Oxidation)
There is no available research data on the use of metal complexes of this compound in homogeneous catalysis. The presence of both a pyridine ring and a vicinal diamine functionality suggests that this ligand could form stable chelate complexes with a variety of transition metals, such as palladium, nickel, rhodium, and copper, which are commonly used in catalysis.
Hypothetically, such complexes could be investigated for their efficacy in various homogeneous catalytic reactions. For instance, palladium complexes could be explored as catalysts in C-C cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom and the pyridine nitrogen, could modulate the reactivity and stability of the catalytic species. Similarly, rhodium or ruthenium complexes of this ligand could be potential candidates for hydrogenation or transfer hydrogenation reactions of polar and non-polar double bonds. The diamine moiety could also participate in the catalytic cycle, potentially through proton transfer or by stabilizing high-oxidation-state metal centers, which would be relevant in oxidation catalysis.
A hypothetical data table for a screening of a palladium complex in a Suzuki-Miyaura coupling reaction is presented below to illustrate the type of research that could be undertaken.
Table 1: Hypothetical Screening of [Pd(this compound)Cl₂] in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 100 | Data not available |
| 2 | K₃PO₄ | Dioxane | 100 | Data not available |
| 3 | Cs₂CO₃ | THF | 80 | Data not available |
| 4 | NaOtBu | Toluene | 110 | Data not available |
This table is purely illustrative as no experimental data exists.
Asymmetric Catalysis Using Chiral Derivatives
The application of chiral derivatives of this compound in asymmetric catalysis is an unexplored field of study. To achieve enantioselectivity, a chiral element would need to be introduced into the ligand structure. This could be accomplished, for example, by using a chiral amine to derivatize the pyridine-3,4-diamine, forming a chiral Schiff base or a more complex ligand architecture.
Once a chiral ligand is synthesized, its metal complexes, for example with rhodium, iridium, or ruthenium, could be tested in asymmetric hydrogenation of prochiral olefins or ketones. The stereochemical outcome of such reactions would depend on the structure of the chiral ligand and its coordination to the metal center, which would dictate the facial selectivity of substrate coordination and subsequent hydride transfer.
Another potential application lies in asymmetric C-C bond-forming reactions. For instance, chiral nickel or copper complexes could be investigated in asymmetric Michael additions or aldol (B89426) reactions. The precise control of the stereochemistry would be contingent on the design of the chiral ligand to create a well-defined chiral pocket around the metal center.
Below is a hypothetical data table illustrating a potential screening of a chiral rhodium complex in an asymmetric hydrogenation reaction.
Table 2: Hypothetical Enantioselective Hydrogenation of Methyl Acetoacetate with a Chiral Rhodium Complex
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 10 | 25 | Data not available | Data not available |
| 2 | 0.5 | 20 | 25 | Data not available | Data not available |
| 3 | 1.0 | 10 | 50 | Data not available | Data not available |
| 4 | 0.1 | 50 | 25 | Data not available | Data not available |
This table is purely illustrative as no experimental data exists.
Future Research Directions and Emerging Opportunities for 5 2 Fluorophenyl Pyridine 3,4 Diamine Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 5-(2-Fluorophenyl)pyridine-3,4-diamine and its derivatives is poised for significant advancement through the adoption of flow chemistry and automated synthesis. These technologies offer enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch methods.
Flow Chemistry: Continuous flow reactors can provide precise control over temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates that may be involved in the synthesis of substituted diaminopyridines. The improved mixing and heat transfer in flow systems can lead to higher yields and purities. Future research could focus on developing a multi-step continuous flow process for the synthesis of the core structure and its subsequent functionalization, minimizing manual handling and purification steps.
Automated Synthesis: The demand for libraries of derivatives for screening purposes necessitates high-throughput synthesis methods. Automated synthesis platforms, which have revolutionized fields like peptide and oligonucleotide synthesis, are increasingly being adapted for small molecule discovery. chemrxiv.org Platforms such as the TRACERlab and EasyOne synthesizers, already used for the automated production of complex radiolabeled molecules like [¹⁸F]DCFPyL and [⁶⁸Ga]Ga-FAPI-46, demonstrate the potential for producing derivatives of this compound in a rapid and reproducible manner. nih.govresearchgate.net Research in this area would involve translating optimized batch reactions to automated protocols, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. nih.gov
| Technology Platform | Potential Advantages for this compound Synthesis | Relevant Research Findings |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety for hazardous reactions, improved yield and purity, potential for multi-step synthesis. | Enables high mass transfer and can be more efficient than batch processes. chemrxiv.org |
| Automated Synthesis | High-throughput synthesis of derivatives, rapid generation of compound libraries for screening, improved reproducibility. chemrxiv.org | Automated radiosynthesis of related complex molecules has been achieved in under an hour with good yields and high purity. nih.govnih.gov |
Exploration of Photochemical and Electrochemical Transformations
Modern synthetic methods leveraging light or electricity offer green and highly selective pathways for molecular functionalization. Exploring these transformations for this compound could unlock novel chemical space.
Photochemistry: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, amination, and other bond-forming reactions under mild conditions. mdpi.com Research on related N-heterocycles like imidazo[1,2-a]pyridines has shown successful C-H amination and azo-coupling using photocatalysts and LED irradiation. mdpi.com Future studies could investigate similar strategies to selectively functionalize the pyridine (B92270) or phenyl rings of this compound, potentially leading to novel derivatives that are difficult to access through traditional thermal methods. The fluorophenyl group might also participate in unique photochemical reactions.
Electrochemistry: Electrosynthesis provides an alternative reagent-free method for driving redox reactions. It can be used for functional group transformations, cross-coupling reactions, and generating reactive intermediates. The pyridine and diamine moieties of the target compound are electrochemically active and could be selectively oxidized or reduced to trigger subsequent reactions. This approach could be used to polymerize the compound, introduce new functional groups, or mediate cyclization reactions to form fused heterocyclic systems.
Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Advanced in-situ analytical techniques are key to achieving this.
In-Situ Monitoring: Techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR), can provide real-time data on the concentration of reactants, intermediates, and products. Applying these techniques to the synthesis of this compound would allow for precise reaction profiling, identification of transient intermediates, and rapid optimization of process parameters.
Mechanistic Studies: Detailed mechanistic investigations, similar to those performed for the synthesis of pyrazolo[3,4-d]pyrimidines, can elucidate complex reaction pathways. mdpi.com This involves a combination of kinetic studies, intermediate trapping experiments, and isotopic labeling. For instance, understanding the Vilsmeier amidination and subsequent heterocyclization steps in related syntheses provides a blueprint for studying the formation of fused ring systems from the diaminopyridine core. mdpi.com Such studies would be invaluable for rationally designing new synthetic routes.
Applications in Supramolecular Chemistry and Self-Assembly
The structure of this compound contains multiple sites for non-covalent interactions, making it an excellent candidate for building complex supramolecular architectures.
Hydrogen Bonding and N→B Interactions: The two adjacent amino groups and the pyridine nitrogen are potent hydrogen bond donors and acceptors. These groups can direct the self-assembly of molecules into predictable one-, two-, or three-dimensional networks, similar to how aminopyridines form complexes with boronic acids through N→B dative bonds and hydrogen bonding. researchgate.netmdpi.com The formation of co-crystals or molecular salts with other organic molecules could be explored to modify the physicochemical properties of the compound. mdpi.com
Self-Assembly Driven by Other Interactions: The fluorophenyl group can participate in halogen bonding and F⋯F interactions, which can provide additional control over the self-assembly process. rsc.org The interplay between hydrogen bonding from the diamine groups and these weaker interactions from the fluorinated ring could lead to the formation of complex and functional materials like hydrogels or liquid crystals. The self-assembly of pyrimidine-based amphiphiles into nano-aggregates for biomedical applications provides a model for how derivatives of this compound could be designed for similar purposes. nih.govnih.gov
| Interaction Type | Molecular Feature | Potential Supramolecular Structure |
| Hydrogen Bonding | -NH₂ groups, Pyridine N | 1D chains, 2D sheets, 3D networks, co-crystals mdpi.com |
| N→B Dative Bonds | Pyridine N | Coordination polymers, discrete molecular assemblies researchgate.net |
| Halogen Bonding / F⋯F | 2-Fluorophenyl group | Controlled solid-state packing, stabilization of aggregates rsc.org |
| π-π Stacking | Phenyl and Pyridine rings | Stacked columnar or layered structures |
Computational Design of Novel Derivatives with Tuned Properties for Specific Applications
Computational chemistry provides powerful predictive tools to guide the synthesis of new molecules with desired properties, saving significant time and resources.
Structure-Based Design: For applications in medicinal chemistry, computational methods like molecular docking and molecular dynamics simulations can be used to design derivatives that bind selectively to specific biological targets, such as enzymes or receptors. nih.govnih.gov By modeling the interactions of the this compound scaffold within a target's active site, modifications can be rationally designed to enhance binding affinity and specificity. This approach has been successfully used to develop inhibitors for targets like phosphodiesterase-5 (PDE5) and epidermal growth factor receptor (EGFR). nih.govrsc.org
Property Prediction: Quantum chemical calculations (e.g., Density Functional Theory - DFT) can predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. nih.gov This allows for the in-silico screening of potential candidates for applications in materials science, such as organic electronics, where properties like the HOMO-LUMO gap are critical. mdpi.com By calculating molecular descriptors, researchers can tune the steric and electronic properties of the scaffold to optimize it for a specific function, whether as a pharmaceutical agent or a functional material. nih.govresearchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(2-fluorophenyl)pyridine-3,4-diamine and its derivatives?
The compound is typically synthesized via regioselective condensation reactions. For example, pyridine-3,4-diamine derivatives are reacted with aldehydes under oxidative conditions to form Schiff base complexes (monoanils) with high regioselectivity at the C3 amine group . Microwave-assisted synthesis or catalytic methods may enhance reaction efficiency. Characterization often involves (e.g., δ 4.65 ppm for NH and δ 8.5 ppm for CH=N in DMSO-d) and IR spectroscopy (NH stretching at ~3440 cm) .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : Protons on the pyridine ring and fluorophenyl group are resolved in DMSO-d, with coupling constants (e.g., ) confirming aromatic substitution patterns .
- X-ray crystallography : Single-crystal studies (e.g., using SHELX programs) provide precise bond lengths and angles. For example, C–N bond lengths in similar diamines range from 1.32–1.38 Å, with R factors < 0.03 for high-resolution data .
Q. What are the primary biological or pharmacological targets of pyridine-3,4-diamine derivatives?
These compounds are explored as enzyme inhibitors (e.g., kinase or dihydrofolate reductase targets) due to their ability to mimic purine/pyrimidine bases. Functionalization at the C5 position (e.g., fluorophenyl groups) enhances binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence regioselectivity in condensation reactions?
The electron-withdrawing fluorine atom at the ortho position stabilizes intermediates during Schiff base formation, directing reactivity to the C3 amine. Computational studies (DFT) suggest this effect lowers the activation energy for C3-selective imine formation by ~5 kcal/mol compared to unsubstituted analogs .
Q. What challenges arise in resolving crystallographic data for fluorinated pyridine derivatives?
Fluorine’s high electronegativity can cause anisotropic displacement parameters, complicating refinement. High-resolution data (≤ 0.8 Å) and twin correction tools (e.g., SHELXL) are critical. For example, a reported structure of a brominated analog achieved an R factor of 0.029 using SHELXTL .
Q. How do structural modifications at the C5 position affect bioactivity?
- Fluorine substitution : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units vs. non-fluorinated analogs).
- Bulkier groups : Substituting with halogens (e.g., Cl, Br) or methoxy groups improves target affinity but may reduce solubility. SAR studies on quinazoline derivatives show IC values varying by >10-fold with minor substituent changes .
Q. What analytical strategies address conflicting data in reaction yield optimization?
- HPLC-MS : Monitors reaction intermediates and byproducts (e.g., di-substituted vs. mono-substituted products).
- DoE (Design of Experiments) : Identifies optimal conditions (e.g., solvent polarity, temperature) for maximizing regioselectivity. For instance, acetonitrile at 60°C improves yields to >90% in monoanil synthesis .
Methodological Considerations
- Synthetic Protocols : Include inert atmosphere handling to prevent oxidation of amine groups.
- Crystallization : Use slow evaporation with DCM/hexane mixtures to grow diffraction-quality crystals.
- Biological Assays : Pair enzymatic assays with cellular uptake studies (e.g., LC-MS quantification) to differentiate target engagement from permeability effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
